N-((2-Oxo-3-(pyridin-2-yl)oxazolidin-5-yl)methyl)acetamide
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Overview
Description
N-((2-Oxo-3-(pyridin-2-yl)oxazolidin-5-yl)methyl)acetamide is a heterocyclic compound that features an oxazolidinone ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Oxo-3-(pyridin-2-yl)oxazolidin-5-yl)methyl)acetamide typically involves the following steps:
Amination and Cyclization: The intermediate glycidylacetamide is prepared through the amination and cyclization of epichlorohydrin in the presence of a protective agent such as benzaldehyde.
Reaction with Ethyl Carbamate: The intermediate is then reacted with N-substituted ethyl carbamate in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are typically based on the same synthetic routes but optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((2-Oxo-3-(pyridin-2-yl)oxazolidin-5-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
N-((2-Oxo-3-(pyridin-2-yl)oxazolidin-5-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-((2-Oxo-3-(pyridin-2-yl)oxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential antibacterial agent. Additionally, the pyridine moiety can interact with various enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide: This compound shares a similar structure but features a pyrrole ring instead of an oxazolidinone ring.
5-Chloro-N-((5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl)methyl)thiophene-2-carboxamide: This compound is another oxazolidinone derivative with different substituents, used as an antithrombotic agent.
Uniqueness
N-((2-Oxo-3-(pyridin-2-yl)oxazolidin-5-yl)methyl)acetamide is unique due to its combination of an oxazolidinone ring and a pyridine moiety, which imparts distinct biological activities and synthetic versatility. This makes it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
824933-23-5 |
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Molecular Formula |
C11H13N3O3 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
N-[(2-oxo-3-pyridin-2-yl-1,3-oxazolidin-5-yl)methyl]acetamide |
InChI |
InChI=1S/C11H13N3O3/c1-8(15)13-6-9-7-14(11(16)17-9)10-4-2-3-5-12-10/h2-5,9H,6-7H2,1H3,(H,13,15) |
InChI Key |
XKGKPURFPVGTAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC=CC=N2 |
Origin of Product |
United States |
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